3-(4-benzylpiperidin-1-yl)-5-methyl-5H-pyridazino[3,4-b][1,4]benzoxazine
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Overview
Description
3-(4-BENZYLPIPERIDINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused benzoxazine and pyridazine ring system, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE typically involves multi-step procedures that include cyclization reactions. One common method involves the cyclization of 2- and 4-(2’-hydroxyanilino)-3-nitropyridines in the presence of sodium hydroxide and dimethylformamide . This method has been improved to yield high amounts of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
3-(4-BENZYLPIPERIDINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer properties, with analogues showing moderate to good potency against various cancer cell lines.
Materials Science: Benzoxazine derivatives are used in the development of high-performance polymers and resins due to their excellent thermal and mechanical properties.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDINO)-5-METHYL-5H-PYRIDAZINO[3,4-B][1,4]BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: :
Properties
Molecular Formula |
C23H24N4O |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-5-methylpyridazino[3,4-b][1,4]benzoxazine |
InChI |
InChI=1S/C23H24N4O/c1-26-19-9-5-6-10-21(19)28-23-20(26)16-22(24-25-23)27-13-11-18(12-14-27)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3 |
InChI Key |
QPCWQCCVFAZPQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=NN=C(C=C31)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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